molecular formula C30H24O6 B14240710 (Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] CAS No. 252893-53-1

(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]

Cat. No.: B14240710
CAS No.: 252893-53-1
M. Wt: 480.5 g/mol
InChI Key: HXWHLSVUDWLQBC-UHFFFAOYSA-N
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Description

1,3,5-Tri(3-methoxybenzoyl)benzene is an organic compound that belongs to the class of triaroylbenzenes. It is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 3-methoxybenzoyl groups. This compound is known for its conformational flexibility and ability to form crystalline lattice inclusion complexes with various guest molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(3-methoxybenzoyl)benzene can be synthesized through a multi-step process involving the acylation of benzene derivatives. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of 1,3,5-Tri(3-methoxybenzoyl)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(3-methoxybenzoyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tri(3-methoxybenzoyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(4-methoxybenzoyl)benzene: Similar structure but with methoxy groups at the 4-position.

    1,3,5-Tris(3-hydroxybenzoyl)benzene: Hydroxy groups instead of methoxy groups.

    1,3,5-Tris(3-nitrobenzoyl)benzene: Nitro groups instead of methoxy groups

Uniqueness

1,3,5-Tri(3-methoxybenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring precise molecular encapsulation and stabilization .

Properties

CAS No.

252893-53-1

Molecular Formula

C30H24O6

Molecular Weight

480.5 g/mol

IUPAC Name

[3,5-bis(3-methoxybenzoyl)phenyl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C30H24O6/c1-34-25-10-4-7-19(16-25)28(31)22-13-23(29(32)20-8-5-11-26(17-20)35-2)15-24(14-22)30(33)21-9-6-12-27(18-21)36-3/h4-18H,1-3H3

InChI Key

HXWHLSVUDWLQBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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